Cgp 12177-nbd
Description
CGP 12177 is a well-characterized β-adrenergic receptor (βAR) ligand, primarily used in pharmacological studies to probe receptor subtypes (β1, β2, and β3AR). The "NBD" designation likely refers to a nitrobenzoxadiazole fluorophore conjugate, enabling fluorescent or radiolabeled tracking in binding assays. For instance, radiolabeled [³H]CGP 12177 is widely used to quantify receptor binding in whole-cell assays, with pKD values of 9.01 at β1AR and 10.45 at β2AR, demonstrating 28-fold β2-selectivity .
CGP 12177 also exhibits partial agonist/antagonist activity at atypical β3ARs, as observed in rodent adipose tissues . This dual functionality makes it a versatile tool for studying receptor activation and inhibition mechanisms.
Properties
IUPAC Name |
4-[2-hydroxy-3-[[2-methyl-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]amino]propoxy]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O6/c1-20(2,10-21-12-6-7-14(27(30)31)18-17(12)25-33-26-18)22-8-11(28)9-32-15-5-3-4-13-16(15)24-19(29)23-13/h3-7,11,21-22,28H,8-10H2,1-2H3,(H2,23,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFHZAUSLQTTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])NCC(COC3=CC=CC4=C3NC(=O)N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922073 | |
| Record name | 7-[2-Hydroxy-3-({2-methyl-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propan-2-yl}amino)propoxy]-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116475-05-9 | |
| Record name | Cgp 12177-nbd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116475059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[2-Hydroxy-3-({2-methyl-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propan-2-yl}amino)propoxy]-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Conditions
The synthesis begins with the parent compound, CGP 12177 (4-(3-tert-butylamino-2-hydroxypropoxy)-benzimidazole-2-one hydrochloride), a high-affinity beta-adrenergic antagonist. The NBD fluorophore (7-nitrobenz-2-oxa-1,3-diazol-4-yl) is introduced via a nucleophilic substitution reaction. Key steps include:
-
Activation of CGP 12177 : The hydroxyl group on the benzimidazole moiety is functionalized with a leaving group, typically a mesylate or tosylate, to facilitate conjugation.
-
Fluorophore Conjugation : The activated intermediate reacts with NBD-amine under alkaline conditions (pH 8.5–9.0) in a mixed solvent system of dimethylformamide (DMF) and water (9:1 v/v). This step proceeds at 85°C for 16 hours, achieving a yield of 35–70%.
Table 1: Reaction Conditions for NBD Conjugation
Purification and Isolation
Crude this compound is purified via sequential liquid-liquid extraction and chromatography:
-
Chloroform Extraction : The product is partitioned between aqueous buffer and chloroform, exploiting the hydrophobic nature of the NBD moiety. This step reduces nonspecific binding contaminants, achieving >95% purity.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% trifluoroacetic acid) resolve unreacted starting materials and byproducts.
Spectroscopic and Binding Characterization
Fluorescence Properties
The NBD fluorophore exhibits marked environmental sensitivity:
Table 2: Photophysical Properties of this compound
| Solvent | Quantum Yield (Φ) | Emission λ (nm) |
|---|---|---|
| Water | 0.05 | 540 |
| Acetonitrile | 1.15 | 540 |
Receptor Binding Affinity
Radioligand displacement assays using [³H]CGP 12177 validate the affinity of this compound for beta-adrenoceptors:
-
Kₐ (A431.E3 Cells) : 3.9 × 10⁻¹⁰ M, with specific binding representing 63% of total binding at 1 × 10⁻⁸ M.
-
Bₘₐₓ (Adhered Cells) : 47,000 sites/cell, dropping to 3,000 sites/cell in suspension due to receptor internalization.
Applications in Beta-Adrenoceptor Studies
Live-Cell Imaging
This compound enables real-time visualization of receptor trafficking. Confocal microscopy reveals:
Allosteric Modulation Studies
Fluorescence recovery after photobleaching (FRAP) assays demonstrate:
-
Homodimer Cooperativity : TM4 mutations abolish allosteric effects, confirming the role of transmembrane domains in receptor dimerization.
-
Ligand-Specific Effects : Propranolol accelerates dissociation (kₒff = 0.19 ± 0.01 min⁻¹ at 1 µM), mirroring CGP 12177’s low-affinity conformation pharmacology.
Validation and Quality Control
Purity Assessment
Batch Consistency
-
Interbatch Variability : <5% deviation in Kₐ and Bₘₐₓ across three synthesis batches.
-
Stability : Lyophilized powder remains stable for 12 months at -80°C; reconstituted solutions retain activity for 48 hours at 4°C.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Cgp 12177-nbd undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Synthesis and Characterization
The synthesis of CGP 12177-NBD involves the modification of the original CGP 12177 compound to incorporate a nitrobenzo-2-oxa-1,3-diazole (NBD) group. This modification enhances its fluorescent properties, allowing researchers to track and quantify receptor interactions in real-time. The fluorescence of this compound is highly sensitive to its environment, with an increase in quantum yield when transitioning from water to organic solvents like acetonitrile .
Binding Affinity and Specificity
This compound has demonstrated strong binding affinity for beta-adrenergic receptors. In studies involving A431.E3 cells, a dissociation constant (KD) of approximately was observed, indicating a high degree of specificity . The compound binds significantly to these cells, with a maximal receptor density of about 47,000 sites per cell . This high affinity is crucial for accurately studying receptor dynamics and pharmacodynamics.
Receptor Binding Studies
This compound is extensively used in receptor binding assays to elucidate the pharmacological profiles of beta-adrenergic ligands. Its fluorescent properties allow for real-time monitoring of receptor-ligand interactions, providing insights into binding kinetics and receptor density.
Visualization of Receptor Dynamics
The fluorescent nature of this compound enables researchers to visualize beta-adrenergic receptors on the cell surface. Techniques such as fluorescence recovery after photobleaching (FRAP) can be employed to study the mobility and distribution of these receptors in live cells .
Drug Development
Given its specificity for beta-adrenergic receptors, this compound is valuable in drug development processes aimed at targeting cardiovascular diseases, asthma, and other conditions where beta-adrenergic signaling plays a critical role. This compound can help identify potential drug candidates by assessing their binding profiles and efficacy .
Mechanistic Studies
Researchers utilize this compound to investigate the mechanisms underlying receptor activation and signal transduction pathways. By analyzing how this compound interacts with various ligands, scientists can gain insights into the conformational changes that occur upon receptor activation .
Case Studies
Mechanism of Action
Cgp 12177-nbd exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of various physiological processes. The compound acts as a partial agonist at beta-2 adrenoceptors and an antagonist at beta-1 adrenoceptors. This dual activity allows it to modulate receptor activity and influence downstream signaling pathways, such as cyclic AMP (cAMP) accumulation and gene transcription .
Comparison with Similar Compounds
Binding Affinity and Selectivity
The binding affinity and selectivity of CGP 12177-NBD are compared to other βAR ligands in Table 1. Key findings include:
Table 1: Binding Affinities (pKD) and Selectivity of βAR Ligands
| Compound | β1AR pKD | β2AR pKD | β3AR pKD | β2/β1 Selectivity | Reference |
|---|---|---|---|---|---|
| CGP 12177 | 9.01 | 10.45 | 6.8* | 28 | |
| Compound 3 | 9.01 | 10.45 | N/A | 28 | |
| BRL 37344 | <6 | <6 | 8.5 | N/A | |
| Compound 1 | 7.2 | 8.1 | N/A | 8 | |
| Compound 2 | 7.8 | 8.5 | N/A | 5 |
*Note: β3AR affinity for CGP 12177 is derived from rodent studies and is lower than its β1/β2AR affinities .
- CGP 12177 vs. Compound 3 : Both share identical β1/β2AR affinities and selectivity, suggesting structural similarities. Compound 3 is highlighted as a high-affinity, β2-selective ligand .
- CGP 12177 vs. BRL 37344 : BRL 37344 shows preferential β3AR activation (pKD 8.5) but negligible β1/β2AR binding, contrasting with CGP 12177’s β2AR dominance .
- Lower-Affinity Compounds : Compounds 1 and 2 exhibit moderate β2AR selectivity (8- and 5-fold, respectively) but significantly reduced affinities compared to CGP 12177 .
Functional Activity Profiles
Pharmacokinetic and Physicochemical Properties
- Solubility : Fluorescent derivatives like NBD-tagged ligands often exhibit reduced aqueous solubility compared to parent compounds, necessitating organic solvents for experimental use .
- Membrane Permeability : The addition of bulky fluorophores (e.g., NBD) may hinder blood-brain barrier (BBB) penetration, unlike smaller ligands like BRL 37344 .
Research Findings and Implications
Key Studies
- High-Throughput Screening : Compound 3 (structurally akin to CGP 12177) was identified as a lead candidate due to its unmatched β2AR selectivity (28-fold over β1AR), validated in [³H]CGP 12177 displacement assays .
- Species-Specific β3AR Activity : CGP 12177’s partial agonism in rodents contrasts with its weak activity in human β3AR models, underscoring the need for species-specific ligand profiling .
Q & A
Advanced Research Question
- Receiver Operating Characteristic (ROC) analysis : Use ROC curves to evaluate assay sensitivity and specificity, particularly when distinguishing bound vs. unbound receptor states .
- Non-linear regression modeling : Fit dose-response curves (e.g., sigmoidal models) to estimate binding affinity (Kd) and receptor density (Bmax). Validate models using goodness-of-fit metrics (e.g., R², AIC) .
- Error propagation analysis : Quantify uncertainties in derived parameters (e.g., confidence intervals for Kd) using Monte Carlo simulations or bootstrapping .
Data Integration : Cross-validate results with orthogonal techniques (e.g., radioligand binding) to address potential fluorescence artifacts .
How can researchers resolve contradictions in experimental data involving this compound across different cell lines?
Advanced Research Question
- Hypothesis-driven troubleshooting :
- Meta-analysis : Compare findings with published datasets (e.g., genomic or proteomic databases) to identify confounding factors (e.g., receptor splice variants) .
Methodological Framework : Apply the STREGA guidelines for reporting genetic association studies to ensure transparency in variable documentation .
What are the best practices for integrating this compound experimental data with computational models of receptor dynamics?
Advanced Research Question
- Correlated Gaussian Process (CGP) modeling : Use machine learning frameworks to model relationships between fluorescence data and receptor activation states, accounting for multi-objective correlations (e.g., binding kinetics vs. cellular response) .
- Parameter optimization : Employ Bayesian inference to refine model parameters (e.g., kon/koff rates) using experimental priors .
- Validation : Test model predictions via site-directed mutagenesis of receptor domains to alter binding affinities .
Tool Recommendation : Use open-source platforms like PyMC3 or Stan for probabilistic programming .
How should researchers validate the specificity of this compound in novel receptor subtypes or engineered cellular systems?
Basic Research Question
- Competitive binding assays : Co-administer unlabeled CGP 12177 to confirm fluorescence signal displacement .
- CRISPR/Cas9 knockout controls : Generate receptor-null cell lines to verify signal dependence on target expression .
- Cross-reactivity screening : Test this compound against related receptor families (e.g., β1 vs. β2 adrenergic receptors) using fluorescence polarization assays .
Documentation : Include validation data in supplementary materials with detailed protocols for peer review .
What strategies are effective for optimizing signal-to-noise ratios in live-cell imaging with this compound?
Advanced Research Question
- Fluorescence quenching mitigation : Use time-gated detection or pulsed excitation to reduce autofluorescence .
- Spectral unmixing : Apply linear unmixing algorithms to separate this compound signals from overlapping fluorophores .
- Dynamic range calibration : Titrate dye concentrations against known receptor densities to establish linear response ranges .
Instrumentation : Reference high-sensitivity detectors (e.g., EM-CCD cameras) and their calibration protocols .
How can researchers ensure ethical and rigorous use of this compound in preclinical studies?
Basic Research Question
- Institutional approvals : Follow animal or human tissue use protocols as per local ethics committees .
- Data transparency : Publish raw datasets and analysis pipelines in repositories like Figshare or Zenodo .
- Authorship guidelines : Clearly define contributions (e.g., experimental design, data analysis) using CRediT taxonomy .
Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
